methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate
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Overview
Description
Methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate is a chemical compound that belongs to the class of pyrrole derivatives Pyrrole is a five-membered heterocyclic aromatic organic compound, which is known for its biological activity and presence in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate can be achieved through several methods. One common approach involves the reaction of pyrrole with glyoxylic acid methyl ester under acidic conditions. The reaction typically proceeds as follows:
- Pyrrole is reacted with glyoxylic acid methyl ester in the presence of a strong acid catalyst such as hydrochloric acid.
- The reaction mixture is heated to reflux, allowing the formation of the desired product.
- The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate.
Reduction: The ester group can be reduced to an alcohol, yielding 2-hydroxy-2-(1H-pyrrol-2-yl)ethanol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate.
Reduction: 2-Hydroxy-2-(1H-pyrrol-2-yl)ethanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrrole derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups in the compound allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate can be compared with other similar compounds such as:
Methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate: This compound is an oxidized form and has different reactivity and applications.
2-Hydroxy-2-(1H-pyrrol-2-yl)ethanol: This reduced form has distinct properties and uses in organic synthesis.
1-(1H-Pyrrol-2-yl)ethanone: Another pyrrole derivative with a ketone functional group, used in different chemical reactions and applications.
Properties
Molecular Formula |
C7H9NO3 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-(1H-pyrrol-2-yl)acetate |
InChI |
InChI=1S/C7H9NO3/c1-11-7(10)6(9)5-3-2-4-8-5/h2-4,6,8-9H,1H3 |
InChI Key |
CQXJKZWDMIUILY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CN1)O |
Origin of Product |
United States |
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